3-(Methylthio)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)pyrazin-2-amine is an organic compound with the molecular formula C5H7N3S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Methylthio)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with sodium methanethiolate in a solvent mixture of dimethylformamide (DMF) and ethanol. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methylthio group can yield 3-(Methylsulfinyl)pyrazin-2-amine or 3-(Methylsulfonyl)pyrazin-2-amine.
Substitution: Substitution reactions can produce various N-substituted derivatives of this compound.
Scientific Research Applications
3-(Methylthio)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant interactions.
Mechanism of Action
The mechanism of action of 3-(Methylthio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pyrazin-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially altering its biological activity.
3-(Methylsulfinyl)pyrazin-2-amine: An oxidized form of 3-(Methylthio)pyrazin-2-amine with different electronic properties.
3-(Methylsulfonyl)pyrazin-2-amine: Another oxidized derivative with distinct chemical and physical properties.
Uniqueness
This compound is unique due to the presence of the methylthio group, which imparts specific electronic and steric characteristics. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H7N3S |
---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
3-methylsulfanylpyrazin-2-amine |
InChI |
InChI=1S/C5H7N3S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) |
InChI Key |
CELQRIQXLPRVDP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.